2,3-dihydroxy-N,N'-bis(propan-2-ylideneamino)butanediamide
Description
2,3-dihydroxy-N,N’-bis(propan-2-ylideneamino)butanediamide: is an organic compound with the molecular formula C10H16N2O4 It is known for its unique structure, which includes two hydroxyl groups and two imine groups attached to a butanediamide backbone
Properties
IUPAC Name |
2,3-dihydroxy-N,N'-bis(propan-2-ylideneamino)butanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O4/c1-5(2)11-13-9(17)7(15)8(16)10(18)14-12-6(3)4/h7-8,15-16H,1-4H3,(H,13,17)(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOSLOVUESOCMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(C(C(=O)NN=C(C)C)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxy-N,N’-bis(propan-2-ylideneamino)butanediamide typically involves the reaction of 2,3-dihydroxybutanediamide with propan-2-one (acetone) under acidic or basic conditions. The reaction proceeds through the formation of imine bonds between the amine groups of the butanediamide and the carbonyl groups of the acetone.
Reaction Conditions:
Acidic Conditions: The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid.
Basic Conditions: Alternatively, bases like sodium hydroxide or potassium hydroxide can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydroxy-N,N’-bis(propan-2-ylideneamino)butanediamide: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imine groups can be reduced to amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of diamines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2,3-dihydroxy-N,N’-bis(propan-2-ylideneamino)butanediamide: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 2,3-dihydroxy-N,N’-bis(propan-2-ylideneamino)butanediamide exerts its effects involves its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles. The hydroxyl and imine groups play a crucial role in its interactions with biological targets and in catalysis.
Comparison with Similar Compounds
- 2,3-dihydroxy-N,N’-bis(3-methylphenyl)butanediamide
- 2,3-dihydroxy-N,N’-bis(2-chlorophenyl)butanediamide
Comparison:
- 2,3-dihydroxy-N,N’-bis(propan-2-ylideneamino)butanediamide is unique due to its imine groups, which provide distinct reactivity compared to similar compounds with different substituents.
- The presence of hydroxyl groups in the compound enhances its solubility and reactivity in aqueous environments, making it more versatile in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
